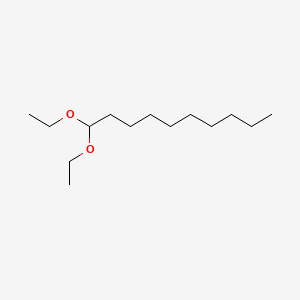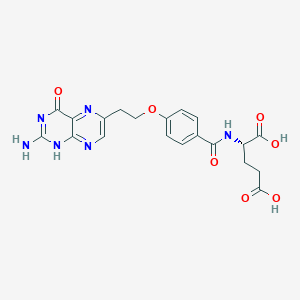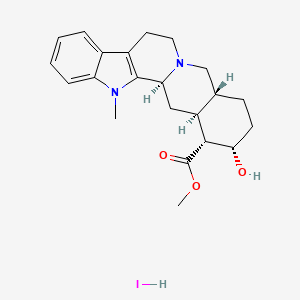
1-Methylyohimbine
Overview
Description
1-Methylyohimbine is a biochemical . It’s structurally similar to Yohimbine, an alpha-2-adrenergic blocker and sympatholytic found in supplements . Yohimbine has been used as a mydriatic and in the treatment of impotence. It is also alleged to be an aphrodisiac .
Molecular Structure Analysis
The molecular structure of a compound like 1-Methylyohimbine can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . These techniques can provide information about the arrangement of atoms in the molecule and their chemical bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 1-Methylyohimbine can be analyzed using various techniques. These properties include molecular weight, solubility, melting point, boiling point, and others . These properties can influence how the compound behaves in different environments and how it interacts with other substances .
Scientific Research Applications
1. Derivatives of 1-Methylyohimbine
- 17α-O-Methylyohimbine : Identified as a new derivative from Amsonia elliptica roots, 17α-O-Methylyohimbine was isolated and characterized based on spectral data. This study contributes to the understanding of the chemical constituents of Amsonia elliptica and their potential applications in research and pharmacology (Sauerwein & Shimomura, 1990).
2. Molecular Actions and Interactions
- Influence on DNA Methylation : Studies have explored the effects of DNA methylation inhibitors, such as azacitidine and decitabine, in treating solid tumors and hematological malignancies. These studies provide insights into the molecular mechanisms that could be relevant for 1-Methylyohimbine and its derivatives (Aparicio et al., 2009).
3. Physicochemical Properties and Biological Effects
- Methylene Blue Study : Research on Methylene Blue (MB) offers insights into the physicochemical properties and biological effects of compounds like 1-Methylyohimbine. MB's planar structure, redox chemistry, ionic charges, and light spectrum characteristics dictate its biological effects and clinical applications, which could be similar in nature to those of 1-Methylyohimbine (Oz et al., 2011).
4. Neuropharmacological Effects
- Yohimbine Studies : Research involving yohimbine, an α2-adrenoceptor antagonist, provides insights into the potential neuropharmacological effects of 1-Methylyohimbine. For instance, studies on yohimbine's impact on operant alcohol self-administration and reinstatement of alcohol seeking in rats might suggest similar pathways or receptors could be influenced by 1-Methylyohimbine and its derivatives (Marinelli et al., 2007).
properties
IUPAC Name |
methyl (1S,15R,18S,19R,20S)-18-hydroxy-3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.HI/c1-23-17-6-4-3-5-14(17)15-9-10-24-12-13-7-8-19(25)20(22(26)27-2)16(13)11-18(24)21(15)23;/h3-6,13,16,18-20,25H,7-12H2,1-2H3;1H/t13-,16-,18-,19-,20+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMMXLIYALYDFB-HXBJQTCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C4CC5C(CCC(C5C(=O)OC)O)CN4CC3.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=C1[C@@H]4C[C@H]5[C@@H](CC[C@@H]([C@@H]5C(=O)OC)O)CN4CC3.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964791 | |
| Record name | Methyl 17-hydroxy-1-methylyohimban-16-carboxylate--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylyohimbine | |
CAS RN |
5057-80-7 | |
| Record name | Yohimban-16-carboxylic acid, 17-hydroxy-1-methyl-, methyl ester, monohydriodide, (16α,17α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5057-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylyohimbine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 17-hydroxy-1-methylyohimban-16-carboxylate--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B1663893.png)
![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663894.png)
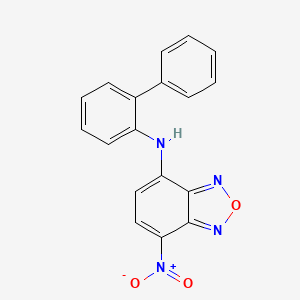
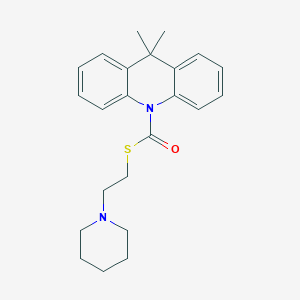



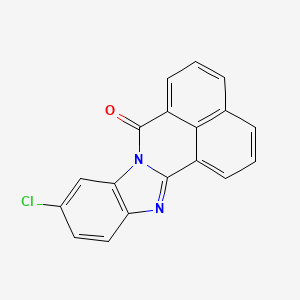
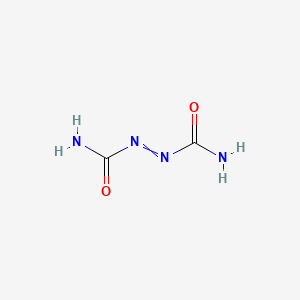
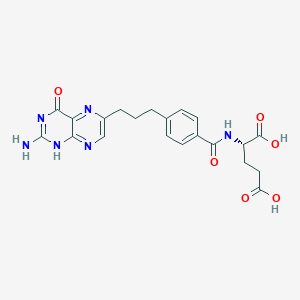
![7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1663911.png)
